molecular formula C14H19N5O B2484157 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-17-0

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B2484157
CAS No.: 2034375-17-0
M. Wt: 273.34
InChI Key: GETQOLNPAGGPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.34. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Rhodium-Catalyzed C-H Activation

Imines formed from 2-aminopyridines and aldehydes undergo rhodium(III)-catalyzed C-H activation and coupling with diazo esters to produce pyrido[1,2-a]pyrimidin-4-ones. This process demonstrates the compound's utility in constructing complex heterocyclic structures through metal-catalyzed C-H activation, highlighting its versatility in organic synthesis (Hoang, Ellman, & Zoll, 2019).

Double Isocyanide Insertion

A rhodium-catalyzed one-pot reaction involving vinyl azide and two different isocyanides offers an alternative route to 3-amino-5-aryl-2H-pyrrol-2-imines. This pathway provides access to structures bearing pyrrolo and pyrimidine rings, underscoring the adaptability of the core structure in complex reaction networks (Wang, Li, Zhao, & Zhang, 2019).

Biological Activities

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structural motif to pyrido[2,3-d]pyrimidines, exhibit significant antiprotozoal activity. This suggests that derivatives of the compound may have potential as therapeutic agents against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimicrobial Activity

Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have shown variable antibacterial activities. This implies the potential of the compound in contributing to the development of new antibacterial and possibly antitumor agents, highlighting its significance in medicinal chemistry (Alwan, Al Kaabi, & Hashim, 2014).

Properties

IUPAC Name

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-20-9-8-19-12(15)5-4-11-13(16-10-17-14(11)19)18-6-2-3-7-18/h4-5,10,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQOLNPAGGPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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